molecular formula C22H20O B12909685 4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran CAS No. 61051-07-8

4,7-Dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran

Cat. No.: B12909685
CAS No.: 61051-07-8
M. Wt: 300.4 g/mol
InChI Key: WPOSBCYAIWONMX-UHFFFAOYSA-N
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Description

4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C22H18O3. It belongs to the class of isobenzofurans, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of substituted benzyl alcohols with phthalic anhydride in the presence of a catalyst . The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4,6-Dihydroxy-5-methoxy-7-methylphthalide
  • 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
  • 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran

Comparison: Compared to these similar compounds, 4,7-Dimethyl-5,6-diphenyl-1,3-dihydroisobenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl and phenyl groups at specific positions enhances its stability and potential for diverse applications .

Properties

CAS No.

61051-07-8

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

4,7-dimethyl-5,6-diphenyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C22H20O/c1-15-19-13-23-14-20(19)16(2)22(18-11-7-4-8-12-18)21(15)17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3

InChI Key

WPOSBCYAIWONMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COCC2=C(C(=C1C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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